molecular formula C12H17ClN2O4S B7855830 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride

4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride

Cat. No.: B7855830
M. Wt: 320.79 g/mol
InChI Key: ISDZZZCTOJIPIK-UHFFFAOYSA-N
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Description

4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H17ClN2O4S. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a benzoic acid moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride typically involves the reaction of 4-chloromethylbenzoic acid with N-methylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloromethyl group, forming the desired product. The reaction is usually carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of nanofiltration membranes to remove by-products and unreacted starting materials further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting cancer and other diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to target proteins, thereby modulating their activity. This compound is known to inhibit certain enzymes and receptors, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is unique due to its specific structural features, which allow for selective binding to target proteins. Its versatility in undergoing various chemical reactions and its role as an intermediate in the synthesis of biologically active compounds make it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)sulfonylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S.ClH/c1-13-6-8-14(9-7-13)19(17,18)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDZZZCTOJIPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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